molecular formula C14H17NO3 B2821877 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034612-22-9

2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2821877
CAS No.: 2034612-22-9
M. Wt: 247.294
InChI Key: LLICXSHTSRZNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone (CAS 2034612-22-9) is a synthetically valuable organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It features a unique 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a bridged bicyclic structure that confers molecular rigidity and is of significant interest in medicinal chemistry and drug discovery for its potential to interact with biological targets . The benzyloxy group attached via an ethanone linker further enhances its utility as a versatile synthetic intermediate. Bicyclic structures akin to this core framework are frequently explored as constrained scaffolds in nucleotide chemistry and for constructing diverse libraries of bridged aza-bicyclic structures . This compound is intended for research applications such as pharmaceutical development and chemical synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-7-13-6-12(15)9-18-13)10-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLICXSHTSRZNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyloxy-substituted precursor with a bicyclic lactam under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

  • CAS Number : 2034612-66-1
  • Molecular Formula: C₁₃H₁₄FNO₂
  • Molecular Weight : 235.25 g/mol
  • Key Features :
    • Fluorophenyl substituent enhances lipophilicity and metabolic stability compared to benzyloxy groups.
    • SMILES: Fc1cccc(c1)CC(=O)N1CC2CC1CO2 .
  • Applications : Likely used in kinase inhibitor research due to its bicyclic amine motif, which mimics transition states in enzymatic reactions.
  • Availability : Priced at $8–10 per gram (research use only) .

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl Methanone Derivatives

  • Example Compound: ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone (106) Yield: 71% via nucleophilic substitution . Physical Properties: Melting point 113–115°C; Rf = 0.44 (10% MeOH/DCM) .

3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol

  • CAS Number : 565167-97-7
  • Purity : 95% (discontinued) .
  • Key Features :
    • Hydroxyl-terminated side chain improves solubility in aqueous media.
    • Synthesized via substitution reactions using (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane as a starting material .

2-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol; Oxalic Acid

  • CAS Number : 2940861-54-9
  • Molecular Formula: C₉H₁₅NO₆
  • Molecular Weight : 233.22 g/mol
  • Features: Ethanol-oxalic acid salt form enhances crystallinity for purification. SMILES: OC(=O)C(=O)O.OCCN1C[C@@H]2C[C@H]1CO2 .

Structural and Functional Analysis

Substituent Effects

  • Benzyloxy vs. Fluorophenyl : Benzyloxy groups (hypothetical in the target compound) may offer π-π stacking interactions in drug-receptor binding, whereas fluorophenyl groups (as in ) provide metabolic resistance and increased bioavailability.
  • Ethanone vs. Methanone: The ethanone chain in the target compound (vs. methanone in ) could alter steric bulk, affecting target selectivity.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Application Reference
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one C₁₃H₁₄FNO₂ 235.25 3-Fluorophenyl N/A Kinase inhibitor research
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl methanone derivative (106) C₂₈H₃₃N₅O₂ 479.60 Benzimidazole-piperidine 113–115 Antimalarial agent
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol C₉H₁₇NO₂ 171.24 Hydroxylpropyl N/A Discontinued intermediate

Q & A

Basic: How can researchers optimize the synthesis of 2-(benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone to improve yield and purity?

Methodological Answer:
The synthesis of this compound involves constructing the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core, followed by functionalization. Key steps include:

  • Cyclization : Use precursors like amines and oxygen-containing reagents under controlled pH and temperature (e.g., 60–80°C) to form the bicyclic system .
  • Acylation : Introduce the ethanone group via Friedel-Crafts acylation with benzyloxyacetyl chloride, using Lewis acids (e.g., AlCl₃) as catalysts .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., benzyloxy CH₂ at δ ~4.5–5.0 ppm, bicyclic oxa-aza protons at δ ~3.0–4.0 ppm) and verify carbon backbone .
  • X-ray Crystallography : Resolve the bicyclic system’s stereochemistry and confirm bond angles/geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., expected [M+H]⁺ for C₁₅H₁₇NO₃: 272.1281) .

Advanced: How can researchers resolve discrepancies in observed vs. predicted NMR splitting patterns for the bicyclic moiety?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., ring puckering) or unexpected stereochemistry. To address this:

  • Variable-Temperature NMR : Conduct experiments at −40°C to 60°C to identify conformational changes .
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities (e.g., NOE correlations between axial/equatorial protons) .
  • DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

Advanced: What strategies mitigate side reactions during benzyloxy group functionalization?

Methodological Answer:
The benzyloxy group is prone to cleavage under acidic or reductive conditions. Mitigation approaches include:

  • Protecting Groups : Temporarily replace benzyloxy with a more stable group (e.g., TBS ether) during reactive steps .
  • Catalytic Hydrogenation Alternatives : Use Pd/C with H₂ at low pressure (1–2 atm) to minimize over-reduction .
  • Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl (C=O) stability (peak ~1700 cm⁻¹) during acylation .

Advanced: How does the stereoelectronic profile of the bicyclic system influence pharmacological activity?

Methodological Answer:
The bicyclic system’s rigidity and electron distribution affect target binding:

  • Molecular Docking : Model interactions with enzymes (e.g., viral proteases) using AutoDock Vina; prioritize poses with hydrogen bonds to the oxa-aza nitrogen .
  • SAR Studies : Synthesize analogs with modified bridgehead substituents (e.g., sulfur substitution for oxygen) and compare IC₅₀ values .
  • MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess conformational stability .

Advanced: How should researchers address contradictory bioactivity data across in vitro vs. in vivo models?

Methodological Answer:
Contradictions may stem from metabolic instability or poor bioavailability:

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzyloxy group) .
  • PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with efficacy in rodent models .
  • Prodrug Design : Mask the ketone as a ketal to enhance membrane permeability .

Advanced: What computational tools predict the compound’s physicochemical properties for drug-likeness?

Methodological Answer:

  • SwissADME : Predict logP (~2.1), solubility (~0.1 mg/mL), and Lipinski compliance .
  • Molinspiration : Calculate topological polar surface area (TPSA ~50 Ų) to assess blood-brain barrier penetration .
  • pKa Estimation : Use MarvinSketch to identify ionizable groups (e.g., bicyclic nitrogen pKa ~7.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.